(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a chlorophenyl group, a pyridin-2-yloxy group, and a benzyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate with ammonia or an amine under suitable conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be attached through an etherification reaction involving a pyridine derivative and an appropriate leaving group.
Benzylation: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on the molecular targets and pathways involved are necessary to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)acrylamide: Characterized by the presence of a chlorophenyl group, a pyridin-2-yloxy group, and a benzyl group.
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)ethyl)acrylamide: Similar structure but with an ethyl group instead of a benzyl group.
(E)-3-(2-chlorophenyl)-N-(3-(pyridin-2-yloxy)propyl)acrylamide: Similar structure but with a propyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the benzyl group, in particular, may influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-14H,15H2,(H,24,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSSDLLCHXZFJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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